6-Chloro-2-methyl-3-(trifluoromethyl)pyridine
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Overview
Description
6-Chloro-2-methyl-3-(trifluoromethyl)pyridine is an organic compound belonging to the pyridine family. It is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 2nd position, and a trifluoromethyl group at the 3rd position on the pyridine ring. This compound is notable for its unique chemical properties and its applications in various fields, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Trifluoromethylpyridines (tfmps), a group to which this compound belongs, are known to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
Tfmps are known to exhibit diverse biological activities, which are thought to be due to their interaction with various biological targets .
Biochemical Pathways
Tfmps are known to be involved in a variety of biochemical processes, including the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The presence of fluorine in the molecule could potentially enhance its bioavailability, as fluorine is known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds .
Result of Action
Tfmps are known to exhibit superior pest control properties when compared to traditional phenyl-containing insecticides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Chloro-2-methyl-3-(trifluoromethyl)pyridine. For instance, the compound’s reactivity may be influenced by the presence of other chemicals in the environment. Additionally, the compound’s efficacy and stability could be affected by factors such as temperature, pH, and light exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-methyl-3-(trifluoromethyl)pyridine typically involves the chlorination of 2-methyl-3-(trifluoromethyl)pyridine. One common method is the reaction of 2-methyl-3-(trifluoromethyl)pyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6th position .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-methyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the pyridine ring, to form dihydropyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
- Substitution reactions yield various substituted pyridine derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in dihydropyridine derivatives .
Scientific Research Applications
6-Chloro-2-methyl-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
- 2-Chloro-3-(trifluoromethyl)pyridine
- 2-Methyl-3-(trifluoromethyl)pyridine
- 6,8-Dichloro-3-methyl-2-(trifluoromethyl)pyrimidine
Comparison: 6-Chloro-2-methyl-3-(trifluoromethyl)pyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological propertiesSimilarly, the compound’s structure differs from 6,8-Dichloro-3-methyl-2-(trifluoromethyl)pyrimidine, which belongs to a different class of heterocycles .
Properties
IUPAC Name |
6-chloro-2-methyl-3-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c1-4-5(7(9,10)11)2-3-6(8)12-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AARZNTDIFKFZDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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